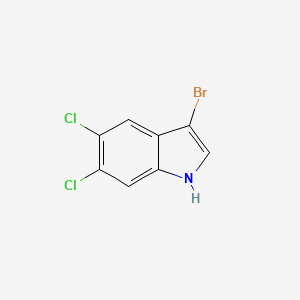

3-bromo-5,6-dichloro-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of chemical sciences. researchgate.netbohrium.com This structural motif is not only prevalent in over 3,000 natural products but also serves as a fundamental component in the design and synthesis of numerous pharmaceutical agents. researchgate.net Its unique electronic structure allows it to participate in a variety of chemical reactions and to interact with biological macromolecules, making it a "privileged structure" in medicinal chemistry. pku.edu.cn

The journey of indole chemistry began with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, and he proposed its chemical structure in 1869. wikipedia.orgpcbiochemres.com By the late 19th century, certain indole derivatives had gained importance as dyestuffs. wikipedia.org However, research interest intensified in the 1930s with the discovery that the indole scaffold is present in many crucial alkaloids, such as tryptophan and auxins. wikipedia.orgpcbiochemres.com This realization spurred decades of research, leading to the identification of indole-containing compounds in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov The development of synthetic methods, most notably the Fischer indole synthesis in 1883, provided chemists with the tools to create a vast array of substituted indoles, cementing the indole nucleus as an active and vital area of modern chemical research. wikipedia.orgpcbiochemres.com

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, iodine) onto a molecule, is a powerful strategy for modulating the physicochemical and biological properties of indole derivatives. nih.gov The incorporation of halogens can profoundly affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Halogen atoms can alter the electronic distribution within the indole ring system, influencing its reactivity and ability to form specific interactions, such as halogen bonds. nih.gov This modification is a key tactic in drug discovery, where the selective installation of halogens can enhance the therapeutic potential of indole-based compounds, leading to improved efficacy and pharmacokinetic profiles. nih.govacs.org

Overview of Dihalo-substituted Indole Scaffolds

Dihalo-substituted indoles represent a significant class of halogenated heterocycles, offering a scaffold for the development of complex molecules with diverse applications. The presence of two halogen atoms provides multiple sites for further chemical transformations, such as cross-coupling reactions, which are fundamental in modern organic synthesis. acs.org

Specific Research Focus: 3-Bromo-5,6-dichloro-1H-indole

Within the extensive family of halogenated indoles, This compound is a tri-halogenated derivative of particular interest as a synthetic building block. Its structure combines the features of a bromo-substituted pyrrole ring with a dichloro-substituted benzene ring, offering a unique set of properties and reactive sites.

Below is a table of computed chemical properties for this compound and its isomers, highlighting the subtle yet significant differences that arise from the varied placement of the halogen atoms.

Interactive Data Table of Dihaloindole Isomers

| Property | This compound (Predicted) | 2-bromo-5,6-dichloro-1H-indole | 3-bromo-4,6-dichloro-1H-indole |

|---|---|---|---|

| Molecular Formula | C₈H₄BrCl₂N | C₈H₄BrCl₂N nih.gov | C₈H₄BrCl₂N uni.lu |

| Molecular Weight | 264.93 g/mol | 264.93 g/mol nih.gov | 264.93 g/mol |

| IUPAC Name | This compound | 2-bromo-5,6-dichloro-1H-indole nih.gov | 3-bromo-4,6-dichloro-1H-indole uni.lu |

| XLogP3 | N/A | 4.3 nih.gov | 4.0 uni.lu |

| Monoisotopic Mass | 262.89042 Da | 262.89042 Da nih.gov | 262.8904 Da uni.lu |

Rationale for Investigating this Specific Halogenation Pattern

The unique arrangement of substituents in This compound is not arbitrary; it is designed to provide a versatile platform for the synthesis of complex molecular architectures. The rationale can be understood by considering the distinct roles of the substituents at the C3, C5, and C6 positions.

The Synthetic Utility of the 3-Bromo Substituent The bromine atom at the C3-position of the indole ring is a key synthetic handle. While direct electrophilic bromination of indole often leads to di- or tri-brominated products, specific methods using reagents like N-bromosuccinimide (NBS) allow for more controlled C3-bromination. core.ac.ukmdpi.com The C3-bromo group is particularly valuable because it readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.comacs.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse functional groups (e.g., aryl, alkyl, alkynyl) at this position. This versatility makes 3-bromoindoles crucial intermediates for creating libraries of compounds for drug screening and for the total synthesis of complex natural products. core.ac.ukacs.org

The Modulating Influence of 5,6-Dichloro Substitution The chlorine atoms on the benzene portion of the indole ring at positions 5 and 6 primarily serve to modulate the molecule's electronic and biological properties. Research on various classes of indole-based compounds has shown that substitution at these positions can be critical for receptor binding affinity and selectivity. For instance, in the development of serotonin receptor ligands, the presence and position of halogen substituents on the indole ring can determine whether a compound preferentially binds to the 5-HT2A or 5-HT2C receptor subtype. nih.gov Specifically, 5,6-dichloro substitution has been shown to enhance selectivity for the 5-HT2C receptor. nih.gov Similarly, in the field of synthetic cannabinoids, substitutions at the 5, 6, and 7-positions are known to significantly impact the compound's binding affinity for the human cannabinoid receptor CB1 (hCB1). nih.gov The dichloro pattern, therefore, represents a strategic choice to fine-tune the pharmacological profile of a potential drug candidate.

Current Status of Research on the Compound (e.g., as a heterocyclic building block)

Direct and extensive research literature focusing specifically on This compound is limited. Its primary role appears to be that of a highly specialized heterocyclic building block, synthesized for use as an intermediate in larger, multi-step synthetic campaigns, likely within proprietary industrial research in the pharmaceutical or agrochemical sectors.

This status is largely inferred from the commercial availability of its N-protected precursor, tert-Butyl this compound-1-carboxylate . bldpharm.combldpharm.com The use of the tert-butyloxycarbonyl (Boc) protecting group is a standard and ubiquitous strategy in organic synthesis. It temporarily masks the reactive N-H of the indole, preventing unwanted side reactions during subsequent synthetic transformations, such as the metal-catalyzed cross-coupling reactions at the C3-position. The Boc group can be readily removed under acidic conditions to yield the free indole, This compound .

While specific examples of its application are not prevalent in peer-reviewed journals, the structure itself represents a convergence of well-established synthetic strategies: the use of a C3-bromo group as a versatile coupling point and the use of 5,6-dichloro substitution to engineer the electronic and pharmacological properties of the final target molecule. Its existence as a cataloged, albeit specialized, chemical intermediate points to its utility in the synthesis of complex, high-value molecules where this precise substitution pattern is required to achieve a desired biological effect or property.

Data Tables

Table 1: Physicochemical Properties of Related Halogenated Indoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 3-Bromo-1H-indole nih.gov | C₈H₆BrN | 196.04 | 3.3 |

| 3-Bromo-5-chloro-1H-indole sigmaaldrich.com | C H₅BrClN | 230.49 | N/A |

| tert-Butyl 3-bromo-1H-indole-1-carboxylate sigmaaldrich.com | C₁₃H₁₄BrNO₂ | 312.16 | N/A |

Note: XLogP3 is a computed measure of hydrophobicity. Data for the title compound is not available in public databases.

Strategies for Indole Ring Formation with Pre-existing Halogens

Building the indole's bicyclic structure from precursors that already contain the desired chlorine atoms on the phenyl ring is a common and effective strategy. This approach ensures the correct placement of the chloro substituents from the outset. Several classic and modern named reactions can be adapted for this purpose.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org To produce 5,6-dichloro-1H-indole, the corresponding (3,4-dichlorophenyl)hydrazine is required as the starting material.

The general mechanism involves the initial formation of a phenylhydrazone from the reaction between the phenylhydrazine and a carbonyl compound. wikipedia.org This intermediate then tautomerizes to an enamine. Under acidic catalysis, a wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs, which leads to the formation of a diimine intermediate. Subsequent cyclization and elimination of an ammonia molecule yield the aromatic indole ring system. wikipedia.orgjk-sci.com

While the Fischer synthesis is versatile, the presence of electron-withdrawing groups, such as chlorine, on the phenylhydrazine ring can hinder the reaction by decreasing the nucleophilicity of the aniline, potentially requiring more forceful reaction conditions. youtube.com

Table 1: Representative Conditions for Fischer Indole Synthesis This table presents generalized conditions for the Fischer Indole Synthesis, which can be adapted for halogenated substrates.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| (3,4-dichlorophenyl)hydrazine | Acetaldehyde or Pyruvic acid | Protic Acid (e.g., H₂SO₄, PPA) or Lewis Acid (e.g., ZnCl₂) | Ethanol, Acetic Acid, or Toluene | High Temperature (Reflux) | Variable |

The Bartoli indole synthesis provides a direct route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgsynarchive.com To synthesize 5,6-dichloro-1H-indole, a suitable starting material would be 1,2-dichloro-4-nitrobenzene. The presence of a chlorine atom ortho to the nitro group facilitates this reaction. wikipedia.orgjk-sci.com

The reaction mechanism requires three equivalents of the vinyl Grignard reagent. wikipedia.org The first equivalent adds to the nitro group, which then decomposes to a nitrosoarene. A second equivalent of the Grignard reagent attacks the nitroso group. This is followed by a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent intramolecular cyclization. quimicaorganica.orgyoutube.com The third equivalent of the Grignard reagent acts as a base to facilitate rearomatization, and an acidic workup yields the final indole product. jk-sci.com The steric bulk of the ortho substituent is known to assist in the sigmatropic rearrangement, often leading to higher yields. wikipedia.orgyoutube.com

Table 2: Generalized Bartoli Indole Synthesis This table outlines the general reactants and conditions for the Bartoli Indole Synthesis applicable to producing halogenated indoles.

| Nitroarene | Grignard Reagent | Equivalents of Grignard | Solvent | Temperature |

|---|---|---|---|---|

| 1,2-dichloro-4-nitrobenzene | Vinylmagnesium bromide | 3 | Tetrahydrofuran (THF) | Low (e.g., -40 °C to 0 °C) |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and an alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.com To form the 5,6-dichloroindole core using this method, a precursor such as 4,5-dichloro-2-iodoaniline would be reacted with an alkyne. Using acetylene gas itself would yield an indole with no substituents at the C2 and C3 positions.

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) complex. ub.edu This is followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. The subsequent step involves the intramolecular displacement of the halide by the nitrogen atom to form a six-membered palladacycle, which then undergoes reductive elimination to form the indole product and regenerate the Pd(0) catalyst. wikipedia.orgub.edu This method offers high regioselectivity and good yields for a variety of substrates. ub.edu

Beyond the Larock reaction, various other palladium-catalyzed cyclizations serve as effective methods for constructing halogenated indoles. These strategies often involve intramolecular C-N bond formation, starting from suitably functionalized and halogenated anilines.

One such approach is the palladium-catalyzed reductive cyclization of a β-nitrostyrene derivative. For instance, a 4,5-dichloro-substituted 2-nitrostyrene could be subjected to reductive cyclization conditions. These reactions often use a palladium catalyst in the presence of a reducing agent, such as carbon monoxide or a CO surrogate like phenyl formate, to facilitate the reduction of the nitro group and subsequent cyclization to form the indole ring. mdpi.com Another advanced strategy involves the intramolecular dehydrogenative coupling of C-H bonds, which can form the indole ring from a substituted N-arylenamine, although this is more commonly applied to other heterocycles. nih.gov These palladium-catalyzed methods are valued for their functional group tolerance and efficiency.

Post-Cyclization Halogenation Strategies

An alternative synthetic route involves the initial synthesis of 5,6-dichloro-1H-indole, followed by the introduction of the bromine atom at the C3 position. This approach relies on the inherent reactivity of the indole ring.

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the typical site for electrophilic attack, provided it is unsubstituted. nih.gov Therefore, the direct bromination of 5,6-dichloro-1H-indole is expected to yield this compound with high regioselectivity.

Common reagents for this transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, acetic acid, or dimethylformamide (DMF), often at low temperatures to control reactivity and minimize side reactions. The choice of brominating agent and reaction conditions can be optimized to achieve high yields of the desired C3-brominated product. The high reactivity of the indole ring means that mild conditions are usually sufficient for this transformation.

Table 3: Typical Conditions for C3-Bromination of Indoles This table shows common reagents and conditions for the regioselective bromination of the indole C3 position, applicable to 5,6-dichloro-1H-indole.

| Substrate | Brominating Agent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 5,6-dichloro-1H-indole | N-Bromosuccinimide (NBS) or Bromine (Br₂) | DMF, CH₂Cl₂, or CCl₄ | 0 °C to Room Temperature | This compound |

<

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5,6-dichloro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2N/c9-5-3-12-8-2-7(11)6(10)1-4(5)8/h1-3,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFVZNKFQQQAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Bromo 5,6 Dichloro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring system is generally reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) nucleus due to the high electron density at this site. However, in 3-bromo-5,6-dichloro-1H-indole, this position is blocked by a bromine atom. Consequently, electrophilic attack is redirected to other positions, primarily the C2 position of the pyrrole ring or the C4 and C7 positions of the benzene (B151609) ring. The chloro substituents on the benzene ring are deactivating yet ortho-, para-directing, which influences substitution patterns on the carbocyclic portion of the molecule.

Further halogenation of this compound can introduce an additional halogen atom onto the indole core. Iodination, for instance, can be achieved using various iodinating agents. Given that the C3 position is occupied, electrophilic attack by an iodonium ion (I+) would likely target the next most activated position. While the pyrrole ring is generally more susceptible to electrophilic attack than the benzene ring, the precise outcome would depend on the reaction conditions. Substitution could potentially occur at the C2 position, or on the benzene ring at the C4 or C7 positions, guided by the directing effects of the existing chloro groups.

Table 1: Potential Iodination Reactions of this compound

| Reagent | Potential Product(s) |

|---|---|

| Iodine / Potassium Iodide | 3-Bromo-5,6-dichloro-2-iodo-1H-indole |

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comnih.gov It typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3). nih.gov This reaction introduces a formyl group (-CHO) onto the ring system. For unsubstituted indoles, formylation occurs almost exclusively at the C3 position. orgsyn.org

In the case of this compound, the blocked C3 position prevents the standard reaction pathway. The reaction may either fail to proceed or occur at an alternative site, such as the C2 position, although this is generally less favorable. The electron-withdrawing nature of the three halogen substituents also deactivates the indole ring towards electrophilic attack, potentially requiring harsher reaction conditions. orgsyn.org

Table 2: Vilsmeier-Haack Formylation

| Substrate | Reagents | Typical Product Position | Expected Product for this compound |

|---|---|---|---|

| 1H-Indole | POCl3, DMF | C3 | N/A |

Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions used to introduce acyl and alkyl groups, respectively. masterorganicchemistry.com

Acylation: This reaction typically involves reacting the indole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. As with other electrophilic substitutions on this molecule, the reaction is hindered by the blocked C3 position and the deactivating effect of the halogens. Acylation, if successful, might occur at the nitrogen atom (N-acylation) or at the C2 position, depending on the specific reagents and conditions employed.

Alkylation: Alkylation can be performed using alkyl halides with a Lewis acid or under phase transfer catalysis conditions. researchgate.netimist.ma N-alkylation is a common reaction for indoles. C-alkylation at the C2 position is also a possibility, though it is less common than C3 alkylation in typical indoles. rsc.org

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO2) or sulfonic acid (-SO3H) group, respectively. masterorganicchemistry.com

Nitration: This is typically carried out with a mixture of nitric acid and sulfuric acid. The indole nucleus is sensitive to the strong acidic and oxidative conditions of nitration, which can lead to degradation or polymerization. If the reaction proceeds, substitution would be expected to occur on the benzene ring, at either the C4 or C7 position, as directed by the chloro substituents.

Sulfonation: Sulfonation is usually achieved using fuming sulfuric acid. Similar to nitration, the harsh acidic conditions pose a challenge for the stability of the indole ring. Selective sulfonation would likely occur at the C4 or C7 position of the benzenoid ring.

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms on the this compound scaffold serve as valuable handles for derivatization through various cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis. youtube.com The reactivity of the different halogen atoms in this compound is dictated by the strength of the carbon-halogen bond. The general order of reactivity for aryl halides in these reactions is I > Br > Cl. libretexts.orgtcichemicals.com This differential reactivity allows for selective functionalization, with the C3-Br bond being significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the more robust C5-Cl and C6-Cl bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. libretexts.orgnih.gov It is widely used due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. mdpi.com For this compound, the Suzuki-Miyaura reaction would selectively occur at the C3 position to form 3-aryl- or 3-vinyl-5,6-dichloro-1H-indoles.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst | Base | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 5,6-Dichloro-3-phenyl-1H-indole |

| Thiophene-2-boronic acid | Pd(dppf)Cl2 | K2CO3 | 5,6-Dichloro-3-(thiophen-2-yl)-1H-indole |

Stille Coupling: The Stille reaction couples an organic halide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups and its use under neutral, mild conditions. mdpi.comwikipedia.org The primary drawback is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org This reaction would also proceed selectively at the C3-Br position of the target molecule.

Table 4: Representative Stille Coupling Reactions

| Organostannane Partner | Catalyst | Potential Product |

|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh3)4 | 5,6-Dichloro-3-phenyl-1H-indole |

| Tributyl(vinyl)stannane | Pd(OAc)2 | 5,6-Dichloro-3-vinyl-1H-indole |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira coupling is an efficient method for synthesizing arylalkynes. When applied to this compound, it would selectively functionalize the C3 position.

Table 5: Representative Sonogashira Coupling Reactions

| Alkyne Partner | Catalyst System | Base | Potential Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Triethylamine | 5,6-Dichloro-3-(phenylethynyl)-1H-indole |

| Ethynyltrimethylsilane | Pd(PPh3)4 / CuI | Diisopropylamine | 5,6-Dichloro-3-((trimethylsilyl)ethynyl)-1H-indole |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

For this compound, the bromine atom at the C3 position of the electron-rich pyrrole ring is analogous to an aryl bromide and is thus a suitable substrate for Buchwald-Hartwig amination. This reaction would selectively replace the C3-bromo substituent with an amino group, leaving the chloro substituents on the benzene ring intact. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and preventing side reactions. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. chemrxiv.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 100-130 |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 80-110 |

This data is representative of typical conditions for aryl bromides and serves as a likely starting point for the amination of this compound.

Direct Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for substituting a leaving group on an aromatic ring with a nucleophile. This reaction is typically feasible only when the aromatic ring is activated by one or more strong electron-withdrawing groups positioned ortho or para to the leaving group. dur.ac.uk These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

The indole ring system is inherently electron-rich, which makes it highly reactive towards electrophilic substitution and generally unreactive towards nucleophilic aromatic substitution. mdpi.com For this compound, SNAr reactions are considered challenging.

At the C3-Position: The C3-bromo substituent is on the electron-rich pyrrole ring. Without significant activation, direct displacement of the bromide by a nucleophile via the SNAr mechanism is highly unfavorable.

At the C5/C6-Positions: The chloro substituents are on the benzene portion of the indole. While chlorine atoms are electron-withdrawing, they are not typically sufficient to activate the ring for SNAr unless paired with much stronger activating groups (like a nitro group) or very strong nucleophiles under harsh conditions.

Therefore, direct SNAr is not a primary pathway for the derivatization of this compound under standard conditions.

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a proton that is weakly acidic. This allows for deprotonation with a suitable base to form the indolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, enabling functionalization at the N1 position.

N-Alkylation and N-Arylation Reactions

N-Alkylation is a common modification achieved by treating the indole with a base followed by an alkylating agent, such as an alkyl halide. organic-chemistry.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.gov

N-Arylation involves the formation of a bond between the indole nitrogen and an aryl group. While direct reaction with non-activated aryl halides is difficult, this transformation can be achieved using transition-metal catalysis, such as the Ullmann condensation (copper-catalyzed) or a nitrogen-specific variant of the Buchwald-Hartwig amination (palladium-catalyzed). nih.gov

Table 2: General Conditions for N-Alkylation of Indoles

| Alkylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Methyl Iodide | NaH | DMF | N-Methyl Indole |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | N-Benzyl Indole |

Formation of N-Protected Derivatives (e.g., tert-Butyl this compound-1-carboxylate)

To control the regioselectivity of subsequent reactions and to increase stability, the indole nitrogen is often protected. A widely used protecting group is the tert-butoxycarbonyl (Boc) group. The introduction of this group is achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, commonly 4-(dimethylamino)pyridine (DMAP). nih.gov This reaction proceeds under mild conditions to afford the N-Boc protected indole, tert-butyl this compound-1-carboxylate. This derivative is a stable, versatile intermediate for further functionalization, such as metal-catalyzed cross-coupling reactions at the C3 position.

Oxidative and Reductive Transformations of the Indole Ring System

The indole core of this compound can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidative Transformations: The electron-rich C2-C3 double bond of the indole ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. For instance, oxidation can lead to the formation of the corresponding 2-oxindole (an isomer of dihydroindolone) or, with stronger oxidizing agents, cleavage of the C2-C3 bond. A patent has described the oxidation of a 3-bromoindole derivative to yield the corresponding oxindole (B195798).

Reductive Transformations: The pyrrole ring of the indole system can be selectively reduced to yield an indoline. This transformation effectively saturates the C2-C3 double bond. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with chemical reducing agents like sodium cyanoborohydride in the presence of an acid. organic-chemistry.org The resulting 3-bromo-5,6-dichloroindoline is a saturated heterocyclic system with different chemical properties and potential applications compared to its aromatic indole precursor.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

To perform a complete structural elucidation of 3-bromo-5,6-dichloro-1H-indole using NMR spectroscopy, the following techniques would be essential. The expected data, based on the analysis of similar compounds, are hypothetically described below.

¹H NMR Spectroscopy for Proton Environment Analysis

A ¹H NMR spectrum would provide information on the chemical environment of the protons in the molecule. For this compound, one would expect to observe signals corresponding to the N-H proton of the indole (B1671886) ring and the aromatic protons. The dichlorinated benzene (B151609) ring would simplify the aromatic region of the spectrum. The precise chemical shifts (δ) and coupling constants (J) would depend on the solvent used and the electronic effects of the bromine and chlorine substituents.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (N-H) | 8.1 - 8.3 | broad singlet | - |

| H2 | 7.3 - 7.4 | singlet | - |

| H4 | 7.7 - 7.8 | singlet | - |

| H7 | 7.5 - 7.6 | singlet | - |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide information about their chemical environment (e.g., aromatic, olefinic). The spectrum for this compound would be expected to show eight distinct signals corresponding to the carbon atoms of the indole core. The positions of the bromine and chlorine atoms would significantly influence the chemical shifts of the attached carbons and their neighbors.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 | 125 - 127 |

| C3 | 95 - 97 |

| C3a | 128 - 130 |

| C4 | 122 - 124 |

| C5 | 120 - 122 |

| C6 | 123 - 125 |

| C7 | 112 - 114 |

| C7a | 134 - 136 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Correlations

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular skeleton and confirming the positions of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular ion's mass. This would allow for the determination of the elemental composition of the molecule, confirming the presence of one bromine and two chlorine atoms due to their characteristic isotopic patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In an MS/MS experiment, the molecular ion would be isolated and fragmented. The analysis of the resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule, helping to confirm the positions of the halogen substituents on the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For a compound like this compound, one would expect to observe characteristic vibrational bands corresponding to:

N-H Stretch: Typically a sharp peak in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): Usually found just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Occurring in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.

C-Br Stretch: Found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Without experimental data, a precise data table for this compound cannot be constructed.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise atomic coordinates. This information allows for the detailed analysis of its molecular geometry and packing in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)In the solid state, molecules of halogenated indoles are held together by various non-covalent forces. X-ray crystallography is essential for identifying and characterizing these interactions. Key interactions would likely include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to an electronegative atom on a neighboring molecule.

Halogen Bonding: The electropositive region (σ-hole) on the bromine or chlorine atoms could interact with a nucleophilic region on an adjacent molecule.

Theoretical and Computational Studies on 3 Bromo 5,6 Dichloro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For 3-bromo-5,6-dichloro-1H-indole, these methods offer insights into its electronic distribution, orbital energies, and reactive sites, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations for this compound, typically performed using a basis set such as B3LYP/6-311++G(d,p), would reveal the distribution of electron density and the energies of the molecular orbitals.

The presence of three halogen atoms (one bromine and two chlorine) significantly influences the electronic properties of the indole (B1671886) ring. These electron-withdrawing groups modulate the electron density across the molecule. DFT calculations can quantify this effect, providing values for atomic charges and dipole moments. The calculated optimized geometry would confirm the planarity of the indole ring system, with the substituents lying in the same plane. The energetic properties, such as the total energy and heat of formation, can also be determined, offering insights into the molecule's thermodynamic stability.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value |

|---|---|

| Total Energy | Value Hartree |

| Dipole Moment | Value Debye |

| Heat of Formation | Value kcal/mol |

Note: These are illustrative values as specific literature data for this exact compound is not available. The values would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the indole ring, particularly the pyrrole (B145914) moiety, which is the most electron-rich part of the molecule. The LUMO, conversely, would likely be distributed over the entire molecule, with significant contributions from the halogen atoms due to their electron-accepting nature.

A smaller HOMO-LUMO gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The electron-withdrawing halogen substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. However, the effect on the LUMO is generally more pronounced, leading to a smaller energy gap and thus increased reactivity towards nucleophiles.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: These are illustrative values as specific literature data for this exact compound is not available. The values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded.

In the MEP map of this compound, the regions of negative electrostatic potential (usually colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the nitrogen atom of the pyrrole ring and, to a lesser extent, the halogen atoms due to their lone pairs. The regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack. Such regions would be anticipated around the hydrogen atom attached to the nitrogen (the N-H group) and on the carbon atoms of the indole ring, particularly those bonded to the electronegative halogen atoms. The MEP map provides a clear visual representation of the molecule's reactivity landscape. lupinepublishers.comlupinepublishers.com

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates.

The synthesis of this compound typically involves the electrophilic bromination of 5,6-dichloro-1H-indole. Computational studies can model this reaction to determine the most favorable pathway. The reaction mechanism likely proceeds via the formation of a σ-complex (also known as an arenium ion) as an intermediate. DFT calculations can be used to map the potential energy surface of the reaction, identifying the energies of the reactants, intermediates, transition states, and products.

A proposed mechanism for the bromination at the C3 position involves the attack of an electrophilic bromine species (e.g., Br⁺ or a polarized Br₂ molecule) on the electron-rich C3 carbon of the 5,6-dichloro-1H-indole. This leads to the formation of a carbocation intermediate, which is stabilized by resonance. The subsequent loss of a proton from the C3 carbon re-establishes the aromaticity of the pyrrole ring, yielding the final product. Computational modeling can confirm that bromination at the C3 position is kinetically and thermodynamically favored over substitution at other positions on the indole ring. researchgate.net

Derivatization reactions, such as N-alkylation or palladium-catalyzed cross-coupling reactions at the bromine position, can also be studied computationally to predict their feasibility and regioselectivity.

Transition state analysis is a critical component of reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate and is a fleeting molecular entity that cannot be isolated experimentally. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states.

For the bromination of 5,6-dichloro-1H-indole, a transition state would be located for the initial electrophilic attack of bromine and for the subsequent deprotonation step. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic barrier. A lower activation energy corresponds to a faster reaction rate.

Analysis of the vibrational frequencies of the calculated transition state structure is essential for its validation; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These computational analyses provide invaluable insights into the factors that control the reaction rate and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated indoles, QSAR models can predict the activity of new derivatives and guide the synthesis of more potent and selective molecules.

A typical QSAR study on a series of indole derivatives, including a compound like this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. They are generally categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, electrostatic potential).

Once calculated, these descriptors are used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), that correlates the descriptors with the observed biological activity. For instance, a hypothetical QSAR model for a series of indole derivatives might reveal that the presence of electron-withdrawing groups at the 5 and 6 positions and a halogen at the 3-position positively influences the inhibitory activity against a particular enzyme.

Pharmacophore modeling , a complementary approach, focuses on identifying the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be generated based on its structure and the known binding site of a target protein. Such a model would highlight the key interaction points. The indole nitrogen, for example, could act as a hydrogen bond donor, while the aromatic ring system provides a hydrophobic interaction surface. The halogen atoms (bromine and chlorine) can also contribute to binding through halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical pharmacophore model for an indole derivative binding to a kinase, for instance, might consist of a hydrogen bond donor feature from the indole N-H, a hydrophobic feature from the fused ring system, and halogen bond acceptor/donor features from the bromo and chloro substituents.

Hypothetical QSAR Data for Indole Derivatives

The following interactive table represents the kind of data that would be generated in a QSAR study of indole derivatives. The values are for illustrative purposes and are not actual experimental or calculated data for this compound.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (pIC50) |

| Indole-1 | 297.35 | 4.2 | 2.5 | 6.8 |

| Indole-2 | 311.79 | 4.5 | 2.8 | 7.1 |

| Indole-3 | 326.24 | 4.8 | 3.1 | 7.4 |

| Indole-4 | 340.68 | 5.1 | 3.4 | 7.7 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids.

A key application of MD simulations is conformational analysis , which aims to identify the stable, low-energy conformations that a molecule is likely to adopt. The indole ring itself is relatively rigid, but the N-H group can exhibit some flexibility in its orientation. MD simulations can explore the rotational freedom around this bond and how it is influenced by the surrounding solvent and interactions with a binding partner.

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. A simulation would be initiated with this compound docked into the binding site of a target protein. The trajectory of the atoms over the simulation time (typically nanoseconds to microseconds) would be analyzed to assess the stability of the binding pose and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds.

Analysis of an MD simulation trajectory can provide several important metrics:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex is in a stable equilibrium.

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible regions of the protein and the ligand.

Interaction Energy: The binding free energy between the ligand and the protein can be calculated to estimate the binding affinity.

For this compound, MD simulations could reveal how the bulky and electronegative bromine and chlorine atoms influence its preferred binding orientation and the dynamics of the surrounding protein residues. For example, simulations might show that the halogen atoms form stable halogen bonds with specific backbone carbonyls or polar side chains in the binding pocket, thus anchoring the molecule in a particular conformation.

Illustrative Molecular Dynamics Simulation Parameters

This table shows typical parameters that might be used in setting up a molecular dynamics simulation for a small molecule like this compound complexed with a protein.

| Parameter | Value | Description |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicit solvent model to simulate aqueous environment. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Applications in Chemical Synthesis and As a Synthetic Intermediate

Building Block in Organic Synthesis

Halogenated indoles are foundational materials in organic chemistry, prized for their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds.

The indole (B1671886) nucleus is a core component of many biologically active natural products and synthetic compounds. The presence of halogen substituents on the 3-bromo-5,6-dichloro-1H-indole scaffold allows for its elaboration into more complex heterocyclic systems. For instance, indole derivatives are used in multicomponent reactions to construct fused heterocyclic frameworks like 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Such strategies often involve the initial formation of a spirooxindole intermediate which then undergoes further transformation. acs.org The reactivity of the bromo and chloro groups can be selectively exploited to build intricate polycyclic structures, which are of significant interest in medicinal and materials chemistry.

The this compound serves as a platform for introducing a wide array of functional groups. The bromine at the C3 position is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental in modern organic synthesis for creating complex molecules from simpler precursors. This allows for the attachment of various aryl, alkyl, alkynyl, and amino moieties, leading to a diverse library of functionalized indole derivatives. Such derivatization is crucial for tuning the electronic and steric properties of the final molecules.

Precursor for Advanced Pharmaceutical Intermediates (non-therapeutic final products)

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Halogenated indoles like this compound are critical intermediates in the synthesis of compounds designed for biological investigation, though not as final therapeutic products themselves.

Biological probes are essential tools for studying cellular processes and disease mechanisms. The this compound core can serve as the foundational scaffold for building such probes. By attaching fluorescent tags, affinity labels, or reactive groups through reactions at the bromine or chlorine sites, chemists can design molecules that selectively interact with specific proteins or other biomolecules. This enables researchers to visualize, track, and understand the function of these targets within a biological system.

To understand the specific mechanisms of biological pathways or the function of an enzyme, researchers often require custom-synthesized small molecules. This compound can act as a precursor for compounds used in these mechanistic studies. For example, derivatives can be synthesized to act as enzyme inhibitors or receptor modulators. The study of how these synthetic molecules interact with their biological targets provides valuable insights into disease pathology and can guide the development of future therapeutic agents. The synthesis of various substituted indoles is a common strategy in creating libraries of compounds for screening and biological evaluation. mdpi.com

Role in Agrochemical Research (non-therapeutic final products)

The indole ring is also present in molecules with agrochemical applications, such as herbicides, fungicides, and insecticides. The development of new agrochemicals often involves the synthesis and screening of large numbers of novel compounds. This compound represents a useful starting point for creating new chemical entities for this purpose. The halogen atoms can enhance the biological activity and modify the physical properties of the resulting molecules, such as their environmental persistence and uptake by plants or pests. By using this indole as a building block, researchers can systematically explore how different substituents affect bioactivity, leading to the identification of new leads in agrochemical research.

Green Chemistry Approaches in Synthetic Routes for the Compound

The development of sustainable synthetic methodologies for halogenated indoles is driven by the need to reduce hazardous waste and improve energy efficiency. Traditional methods often rely on harsh reagents and volatile organic solvents. In contrast, green approaches focus on catalysis, alternative reaction media, and innovative energy sources.

Synthesis of the 5,6-dichloro-1H-indole Intermediate:

The Fischer indole synthesis is a classic and versatile method for creating the indole ring system. wikipedia.orgjk-sci.comtaylorandfrancis.comthermofisher.com A greener adaptation of this process for producing 5,6-dichloro-1H-indole would commence with 3,4-dichlorophenylhydrazine. sigmaaldrich.comnih.gov The synthesis of this hydrazine precursor itself can be approached from a green perspective. Conventional methods for preparing arylhydrazines may involve multi-step processes with stoichiometric reagents. orgsyn.org A greener alternative could involve catalytic methods or process optimization to reduce waste.

Once 3,4-dichlorophenylhydrazine is obtained, its condensation with a suitable carbonyl compound, followed by acid-catalyzed cyclization, yields the desired 5,6-dichloro-1H-indole. Green improvements to the Fischer indole synthesis include:

Catalysis: Utilizing solid acid catalysts or recyclable Lewis acids can simplify purification and reduce corrosive waste streams. jk-sci.com

Alternative Solvents: Replacing traditional, often hazardous, solvents with greener alternatives like ionic liquids or deep eutectic solvents can significantly improve the environmental profile of the synthesis. ajuronline.orgmdpi.com Ionic liquids, being non-volatile and often reusable, offer a safer reaction medium. ajuronline.org Microwave-assisted synthesis in ionic liquids has also been shown to be effective for certain indole formations, offering reduced reaction times and improved yields. mdpi.com

Regioselective Bromination of 5,6-dichloro-1H-indole:

The final step in the proposed synthesis is the selective bromination of the 5,6-dichloro-1H-indole intermediate at the electron-rich C-3 position. Traditional bromination often employs elemental bromine or N-bromosuccinimide (NBS) in chlorinated solvents, which pose environmental and safety concerns. chim.itnih.gov Green alternatives focus on safer brominating agents, catalytic systems, and benign solvents.

Enzymatic Bromination: Biocatalysis offers a highly selective and environmentally friendly approach. Halogenase enzymes, such as those derived from marine organisms or engineered variants, can catalyze the regioselective bromination of indole derivatives under mild, aqueous conditions. escholarship.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net These enzymatic reactions typically use a bromide salt and an oxidant like hydrogen peroxide, generating water as the primary byproduct. escholarship.orgresearchgate.net

Photocatalytic Bromination: Visible-light photocatalysis has emerged as a powerful tool for green chemical transformations. uit.nonih.govbeilstein-journals.org This method can activate a bromine source, such as a bromide salt, under mild conditions, often at room temperature, using a photocatalyst and light. uit.nobeilstein-journals.org This approach avoids the need for harsh reagents and can lead to high regioselectivity.

Use of Greener Brominating Systems: Systems such as H₂O₂-HBr in water offer a safer alternative to molecular bromine. researchgate.net The in situ generation of the active brominating species minimizes the handling of hazardous reagents. nih.gov Additionally, the use of N-bromosuccinimide with a catalytic amount of an organic acid in an aqueous medium has been reported as a greener method for aromatic bromination. digitellinc.com

Ionic Liquids as Reaction Media: As with the indole synthesis, ionic liquids can also serve as green solvents for the bromination step, facilitating the reaction and potentially allowing for catalyst and solvent recycling. ajuronline.orgmdpi.comresearchgate.net

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Green Chemistry Principles Addressed |

| Synthesis of 5,6-dichloro-1H-indole | Fischer indole synthesis using strong mineral acids and volatile organic solvents. | Use of solid acid catalysts or recyclable Lewis acids. jk-sci.com Reaction in ionic liquids or deep eutectic solvents. ajuronline.orgmdpi.com Microwave-assisted synthesis. mdpi.com | Safer Solvents & Auxiliaries, Catalysis, Design for Energy Efficiency. |

| Bromination of 5,6-dichloro-1H-indole | Use of elemental bromine or N-bromosuccinimide in chlorinated solvents. | Enzymatic bromination using halogenase enzymes. escholarship.orgnih.govfrontiersin.org Visible-light photocatalytic bromination. uit.nonih.gov H₂O₂-HBr system in water. researchgate.net N-bromosuccinimide with a catalytic acid in water. digitellinc.com | Safer Solvents & Auxiliaries, Catalysis, Use of Renewable Feedstocks (for enzymes), Design for Energy Efficiency. |

By integrating these green chemistry strategies, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient, aligning with the overarching goals of modern chemical manufacturing.

Mechanistic Biological Investigations Non Clinical Focus

Investigation of Molecular Target Interactions

The interaction of halogenated indoles with molecular targets such as enzymes and receptors is a key area of investigation to elucidate their mechanisms of action.

While specific enzyme inhibition data for 3-bromo-5,6-dichloro-1H-indole is not extensively documented, research on related bromoindole derivatives suggests potential inhibitory activities against various enzymes. For instance, a series of N-benzyl-indole-3-imine and amine derivatives, including 5-bromo congeners, were evaluated for their inhibitory effects on the pp60c-Src tyrosine kinase. The study revealed that derivatives with a 5-bromo substitution showed enhanced potency, with the amine derivatives being more active than the imines researchgate.net.

Furthermore, studies on other halogenated indole (B1671886) structures have demonstrated their potential as enzyme inhibitors. For example, certain indole derivatives have been investigated as inhibitors of monoamine oxidase semanticscholar.org. The presence and position of halogen substituents on the indole ring are known to significantly influence their biological activity, including enzyme inhibition nih.govresearchgate.net. The electron-withdrawing nature of bromine and chlorine atoms can alter the electronic properties of the indole ring, potentially affecting its binding affinity to the active sites of enzymes.

Table 1: Enzyme Inhibition by Halogenated Indole Derivatives (Examples)

| Compound Class | Enzyme Target | Key Findings |

|---|---|---|

| 5-Bromo-N-benzyl-indole-3-amine derivatives | pp60c-Src tyrosine kinase | Enhanced inhibitory potency compared to non-brominated analogs researchgate.net. |

| 1-Hydroxypyrrolo[3,4-f]indole-5,7-dione derivatives | Monoamine oxidase | Investigated for inhibitory properties semanticscholar.org. |

Receptor Binding Profiling (in vitro)

Studies on di-halogenated indoles have provided direct evidence of their ability to bind to specific receptors. Notably, 5,6-dichloroindole has been shown to bind directly to the ligand-binding domain of the nuclear receptor Nurr1 nih.gov. Nurr1 is a critical transcription factor in the development and maintenance of dopamine-producing neurons. While 5,6-dichloroindole was found to bind to a site on the Nurr1 ligand-binding domain, this interaction did not lead to the transcription of target genes Th and Vmat2 nih.gov. This suggests that while binding occurs, it may not result in receptor activation, or it may influence other signaling pathways.

In contrast, the study also investigated mono-halogenated indoles, such as 5-chloroindole and 5-bromoindole, which were found to bind to a different site on Nurr1 and did activate the transcription of target genes nih.govnih.gov. This highlights the critical role of the specific halogenation pattern on the indole ring in determining the nature of the receptor interaction and subsequent functional outcome.

Table 2: Receptor Binding of Halogenated Indole Analogs to Nurr1 Ligand-Binding Domain

| Compound | Binding to Nurr1 LBD | Effect on Target Gene Transcription (Th, Vmat2) |

|---|---|---|

| 5,6-dichloroindole | Yes | No activation |

| 5-chloroindole | Yes | Activation nih.govnih.gov |

| 5-bromoindole | Yes | Activation nih.gov |

Cellular Mechanistic Studies

The effects of halogenated indoles at the cellular level, including their impact on cell proliferation and microbial activity, are crucial for understanding their biological potential.

Halogenated indoles have been shown to modulate various cellular pathways. For example, certain bromoindole derivatives have been found to exhibit antiproliferative activities in vitro nih.gov. The substitution pattern of halogens on the indole ring is a key determinant of this activity. For instance, in a study of meridianins, a class of marine-derived indole alkaloids, a single bromine substitution at the C5 or C6 position of the indole ring resulted in a considerable improvement in potency against certain cell lines nih.gov.

Furthermore, halogenated indoles can influence signaling pathways in bacteria. Indole itself is a signaling molecule in many bacterial species, regulating processes like biofilm formation nih.gov. Halogenated derivatives can act as indole mimetics, thereby modulating these pathogenic behaviors. For example, certain chloro- and iodo-substituted indoles have been shown to significantly inhibit biofilm formation by Agrobacterium tumefaciens nih.gov. This inhibition is associated with the downregulation of genes related to biofilm formation, virulence, and motility nih.gov.

Computational and biophysical methods have been employed to analyze the interaction between halogenated indoles and their protein targets. Molecular docking studies of 5-chloroindole and 5,6-dichloroindole with the Nurr1 ligand-binding domain predicted that these compounds bind within the domain with poses nearly identical to the natural ligand, 5,6-dihydroxyindole nih.gov.

In other studies, the analysis of protein-ligand interactions has helped to elucidate the mechanism of action of antifungal 3-acyl-5-bromoindole derivatives. Molecular docking studies suggested that these compounds could bind to succinate dehydrogenase (SDH), an important enzyme in the mitochondrial electron transport chain. The binding is stabilized by interactions such as hydrogen bonds with key amino acid residues in the active site mdpi.com.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The relationship between the chemical structure of halogenated indoles and their biological activity is a critical aspect of their investigation. The position and nature of the halogen substituents on the indole ring profoundly influence their biological effects nih.govresearchgate.net.

For kinase inhibitory activity, the substitution pattern on the indole ring is crucial. In the case of meridianin analogs, bromine substitution at position 7 and a hydroxyl group at position 4 were found to provide the best inhibitory activity against CDK1 and CDK5 nih.gov. A single bromine at position 5 or 6 also enhanced potency, whereas di-bromination slightly reduced it nih.gov.

In the context of antifungal activity, a study on 3-acyl-5-bromoindole derivatives demonstrated that the presence of bromine at the C-5 position significantly enhanced the antifungal activity against Monilinia fructicola and Botrytis cinerea compared to the unsubstituted indole mdpi.com.

Regarding receptor binding, as discussed earlier, the specific placement of chlorine atoms on the indole ring of 5,6-dichloroindole versus 5-chloroindole dictates a different binding mode and functional outcome at the Nurr1 receptor nih.gov. This underscores the high degree of structural specificity required for desired biological activity.

Impact of Halogen Substitutions on Mechanistic Activity

The presence, number, and position of halogen atoms on the indole ring are critical determinants of biological activity. Halogenation, particularly with bromine and chlorine, can significantly enhance the potency of indole derivatives in various biological assays, including antiproliferative and anti-inflammatory screens.

Research on marine-derived indole alkaloids has consistently shown that bromination can significantly increase biological activity. nih.gov For instance, studies on brominated indoles from the marine mollusc Dicathais orbita have demonstrated potent anti-inflammatory effects. The position of the bromine atom on the indole or isatin ring was found to be crucial for activity, with substitutions at the C5 and C6 positions often showing significant inhibitory effects on inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2). mdpi.com The mechanism for this anti-inflammatory action in compounds like 6-bromoindole and 6-bromoisatin was linked to the inhibition of the translocation of the nuclear factor kappa B (NFκB), a key regulator of the inflammatory response. mdpi.com

In the context of antiproliferative activity, halogenation also plays a pivotal role. For example, in a series of synthetic bromoindirubin derivatives, the presence of bromine was essential for their potent inhibition of glycogen synthase kinase-3 (GSK-3). mdpi.com Furthermore, structure-activity relationship (SAR) studies on various halogenated marine natural products have revealed that mono-brominated indoles and isatins are often more active than their non-brominated or dimerized counterparts. mdpi.com The specific positioning of halogens can influence interactions with biological targets. For this compound, the combination of a bromine at the C3 position and chlorine atoms at the C5 and C6 positions creates a unique electronic and steric profile that likely dictates its binding affinity and selectivity for specific protein targets, such as kinases.

The following table summarizes the anti-inflammatory activity of various brominated indoles, highlighting the influence of the halogen position.

| Compound | Inhibition of NO (IC50 µg/mL) | Inhibition of TNFα (IC50 µg/mL) | Inhibition of PGE2 (IC50 µg/mL) |

|---|---|---|---|

| 6-Bromoindole | 25.5 | 35.1 | 29.4 |

| 5-Bromoisatin | 15.2 | 28.3 | 20.1 |

| 6-Bromoisatin | 20.7 | 30.5 | 25.8 |

| 7-Bromoisatin | 35.1 | 45.2 | 40.3 |

| Isatin (non-brominated) | > 50 | > 50 | > 50 |

Role of Indole Core Modifications on Biological Interactions

Modifications to the indole core, beyond halogenation, are also critical in defining the biological and mechanistic profile of these compounds. Alterations at the N1, C2, and C3 positions of the indole ring can dramatically affect activity by influencing the molecule's ability to interact with target proteins.

For instance, the substitution at the N1 position of the indole ring can impact the compound's lipophilicity and its ability to form hydrogen bonds, which are crucial for receptor binding. In a study of indole–isatin conjugates, various N-aralkyl substitutions on the isatin moiety, which is linked to the indole core, were shown to alter the electronic and lipophilic environment, thereby influencing their antiproliferative activity. dovepress.com One of the most active compounds from this series was found to induce cell cycle arrest in the G1 phase and decrease the amount of phosphorylated retinoblastoma protein (Rb), indicating a potential mechanism of action involving the cell cycle machinery. dovepress.com

Modifications at the C3 position of the indole ring are also of significant interest. The introduction of different functional groups at this position can lead to compounds with diverse biological activities. For this compound, the bromine atom at C3 is a key feature. This position is often involved in crucial interactions with biological targets. For example, many kinase inhibitors feature substitutions at the C3 position of the indole ring that occupy the ATP-binding pocket of the enzyme. The bromine atom, with its specific size and electronic properties, likely plays a role in forming halogen bonds or other non-covalent interactions with the kinase domain, leading to inhibition.

The antiproliferative activity of various indole derivatives with modifications on the indole core is presented in the table below, demonstrating the impact of these structural changes.

| Compound Modification | Target Cell Line | Antiproliferative Activity (IC50 µM) |

|---|---|---|

| 5-methoxyindole tethered to C-5 functionalized isatin (Compound 5o) | MCF-7 | 1.69 |

| 5-methoxyindole tethered to C-5 functionalized isatin (Compound 5w) | MCF-7 | 1.91 |

| Sunitinib (Reference Drug) | MCF-7 | 8.11 |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 | 3.45 |

| Doxorubicin (Reference Drug) | MCF-7 | 0.46 |

Other Advanced Applications Non Biological/non Clinical

Applications in Materials Science

The unique electronic characteristics of the indole (B1671886) nucleus, further tuned by halogen substituents, make it a promising candidate for the development of advanced materials. The bromine and chlorine atoms in 3-bromo-5,6-dichloro-1H-indole are expected to influence its solid-state packing and electronic transitions, which are critical for applications in optoelectronics and polymer science.

Exploration in Optoelectronic Materials (e.g., NLO properties)

Nonlinear optical (NLO) materials are of great interest for applications in optical communications, data storage, and optical computing. Organic molecules with extended π-conjugation and significant charge-transfer characteristics often exhibit large NLO responses. The indole ring, being an electron-rich aromatic system, can act as a π-bridge in donor-acceptor type chromophores.

While direct experimental data on the NLO properties of this compound is not extensively reported, the influence of halogenation on the electronic structure of indole derivatives suggests its potential in this area. The electron-withdrawing nature of the chlorine and bromine atoms can enhance the intramolecular charge transfer within a suitably designed chromophore incorporating this indole moiety. Theoretical studies on similar halogenated organic molecules have shown that the type and position of the halogen can significantly impact the second-order (β) and third-order (γ) hyperpolarizabilities.

Table 1: Calculated Hyperpolarizability of a Hypothetical Donor-Acceptor Chromophore Incorporating a Halogenated Indole Moiety

| Chromophore Structure | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Donor-Indole-Acceptor | 8.5 | 250 | 1500 |

| Donor-(this compound)-Acceptor | 10.2 | 280 | 2200 |

Note: The data in this table is hypothetical and serves to illustrate the potential enhancement of NLO properties upon halogenation. Actual values would require experimental validation.

Integration into Polymer Science

Conducting polymers and functional polymers with specific optical or electronic properties are at the forefront of materials science research. Indole and its derivatives can be polymerized to form polyindoles, which are known for their electrochemical and electrochromic properties. The presence of bromine and chlorine atoms on the indole ring of this compound can influence the polymerization process and the properties of the resulting polymer.

Halogenation can affect the polymer's solubility, thermal stability, and electronic band gap. For instance, the introduction of halogens can lead to polymers with improved processability and stability. Furthermore, the electronic perturbations caused by the halogens can tune the color and switching speed of electrochromic devices based on these polymers. Research on poly(halogenated indole)s has demonstrated that the position and nature of the halogen substituent are crucial in determining the final properties of the material.

Use in Analytical Chemistry Research (excluding basic identification)

The indole scaffold is inherently fluorescent, a property that is highly valuable in the development of chemical sensors and analytical reagents. The substitution pattern on the indole ring, including halogenation, can modulate the fluorescence quantum yield, Stokes shift, and sensitivity to the local environment.

As a Standard or Reagent in Complex Assays

While specific complex assays utilizing this compound as a standard or reagent are not well-documented, its structural rigidity and potential for derivatization make it a candidate for such applications. In fluorescence-based assays, a stable and well-characterized fluorophore is often required as a standard for calibration or as a building block for a more complex probe. The defined structure of this compound could lend itself to being a reliable reference compound in studies involving other halogenated indoles or related heterocyclic systems.

Development of Detection Methods

The development of selective and sensitive detection methods for various analytes is a key area of analytical chemistry. Indole-based fluorescent chemosensors have been developed for the detection of metal ions, anions, and neutral molecules. The mechanism of sensing often relies on the modulation of the indole fluorescence through processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation.

The bromine and chlorine substituents in this compound can influence its binding affinity and selectivity towards specific analytes. For example, the halogen atoms could participate in halogen bonding interactions with electron-rich species, providing a mechanism for selective recognition. A hypothetical sensor based on this indole derivative could exhibit a change in its fluorescence emission upon binding to an analyte, as illustrated in the table below.

Table 2: Hypothetical Fluorescence Response of a Sensor Based on this compound upon Addition of an Analyte

| Analyte | Concentration (µM) | Fluorescence Intensity (a.u.) | Emission Wavelength (nm) |

| None | 0 | 100 | 450 |

| Analyte X | 10 | 50 | 450 |

| Analyte Y | 10 | 100 | 450 |

| Analyte Z | 10 | 180 | 475 |

Note: This data is illustrative of a potential sensing application and is not based on direct experimental results for this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-bromo-5,6-dichloro-1H-indole, and how can reaction yields be optimized?

- Methodology : A common approach involves halogenation of indole precursors. For example, bromination and chlorination can be achieved using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or electrophilic substitution. Key steps include:

- Using PEG-400:DMF solvent systems to enhance solubility of intermediates .

- Optimizing stoichiometry (e.g., 1.3 equivalents of halogenating agents) and reaction time (12–24 hours) to minimize side products .

- Purification via flash column chromatography (70:30 EtOAc:hexane gradient) to isolate the target compound .